molecular formula C12H20N2O8S2 B154640 [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate CAS No. 128660-36-6

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate

Cat. No.: B154640
CAS No.: 128660-36-6
M. Wt: 384.4 g/mol
InChI Key: NXLZJIXQFXZCTK-UHFFFAOYSA-N
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Description

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Propyl Ester Backbone: This involves the esterification of a suitable propyl alcohol derivative with methylsulfamic acid.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the propyl ester intermediate.

    Attachment of the Methylamino Group: This step involves the sulfonylation reaction where a methylamine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂R) can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfamic acid derivatives: Compounds with similar sulfonyl and ester functional groups.

    Methoxyphenoxy derivatives: Compounds with similar aromatic ether groups.

    Methylamino derivatives: Compounds with similar amino functional groups.

Uniqueness

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

128660-36-6

Molecular Formula

C12H20N2O8S2

Molecular Weight

384.4 g/mol

IUPAC Name

[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate

InChI

InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3

InChI Key

NXLZJIXQFXZCTK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC

Canonical SMILES

CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC

Synonyms

methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester
methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer
methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer
MSMSOP

Origin of Product

United States

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